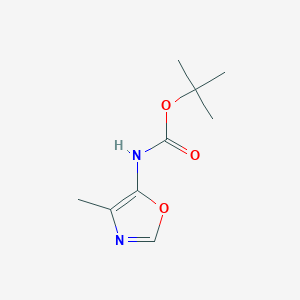

tert-Butyl (4-methyloxazol-5-yl)carbamate

Vue d'ensemble

Description

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

tert-Butyl (4-methyloxazol-5-yl)carbamate can be synthesized through the reaction of 4-methyloxazole with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine . The reaction typically proceeds at room temperature and yields the desired product after purification.

Industrial Production Methods

In an industrial setting, the synthesis of this compound follows similar principles but on a larger scale. The use of continuous flow reactors and automated systems ensures consistent product quality and higher yields .

Analyse Des Réactions Chimiques

Types of Reactions

tert-Butyl (4-methyloxazol-5-yl)carbamate undergoes various chemical reactions, including:

Substitution: It can participate in nucleophilic substitution reactions where the oxazole ring is targeted.

Common Reagents and Conditions

Hydrolysis: Typically performed using strong acids such as hydrochloric acid or trifluoroacetic acid at elevated temperatures.

Substitution: Common reagents include nucleophiles like amines or thiols under basic conditions.

Major Products Formed

Hydrolysis: 4-methyloxazole-5-carboxylic acid.

Substitution: Various substituted oxazole derivatives depending on the nucleophile used.

Applications De Recherche Scientifique

tert-Butyl (4-methyloxazol-5-yl)carbamate is utilized in several scientific research fields:

Chemistry: Used as a protecting group for amines in peptide synthesis and other organic reactions.

Biology: Employed in the synthesis of biologically active molecules and as a building block in drug discovery.

Medicine: Investigated for its potential in developing new pharmaceuticals.

Industry: Applied in the production of agrochemicals and materials science.

Mécanisme D'action

The mechanism of action of tert-Butyl (4-methyloxazol-5-yl)carbamate primarily involves its role as a protecting group. It forms a stable carbamate linkage with amines, preventing unwanted reactions during synthetic procedures. The tert-butyl group can be selectively removed under acidic conditions, revealing the free amine for further reactions .

Comparaison Avec Des Composés Similaires

Similar Compounds

Uniqueness

This compound is unique due to its specific substitution pattern on the oxazole ring, which imparts distinct reactivity and stability compared to other similar compounds . This makes it particularly useful in selective protection and deprotection strategies in organic synthesis .

Activité Biologique

Tert-butyl (4-methyloxazol-5-yl)carbamate is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the current understanding of its biological properties, including its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure

The compound is characterized by the presence of a tert-butyl group and a methyloxazole moiety, which is known for contributing to various biological activities. The general structure can be represented as follows:

Antimicrobial Properties

Research indicates that compounds containing oxazole rings exhibit significant antimicrobial activities. In particular, derivatives of oxazole have been shown to possess antibacterial and antifungal properties. For instance, studies suggest that the oxazole moiety can inhibit bacterial growth through various mechanisms, including disrupting cell wall synthesis and inhibiting protein synthesis .

Neuroprotective Effects

One notable study explored the neuroprotective effects of related compounds in models of Alzheimer's disease (AD). The compound tert-butyl (4-hydroxy-3-((3-(2-methylpiperidin-yl)propyl)carbamoyl)phenyl) carbamate (M4), structurally related to this compound, demonstrated the ability to inhibit β-secretase and acetylcholinesterase, which are crucial in AD pathology. The M4 compound showed protective effects on astrocyte cells against amyloid beta-induced toxicity .

| Biological Activity | Mechanism | Reference |

|---|---|---|

| Antimicrobial | Inhibition of cell wall synthesis | |

| Neuroprotective | Inhibition of β-secretase and acetylcholinesterase |

Anti-inflammatory Effects

Another area of interest is the anti-inflammatory potential of this compound. Compounds with similar structures have been reported to reduce pro-inflammatory cytokines in various models. This suggests that the compound may modulate inflammatory responses, potentially providing therapeutic benefits in conditions characterized by inflammation .

In Vitro Studies

In vitro studies have demonstrated that related carbamates can significantly reduce cell death in astrocytes exposed to amyloid beta peptides. For example, M4 showed a 20% reduction in astrocyte death compared to control groups treated with amyloid beta alone. This highlights the potential neuroprotective role of compounds within this chemical class .

In Vivo Studies

In vivo investigations using scopolamine-induced models of cognitive impairment revealed that while M4 had some protective effects on cognitive functions, it did not achieve statistical significance compared to established treatments like galantamine. This indicates challenges related to bioavailability and efficacy in complex biological systems .

Propriétés

IUPAC Name |

tert-butyl N-(4-methyl-1,3-oxazol-5-yl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N2O3/c1-6-7(13-5-10-6)11-8(12)14-9(2,3)4/h5H,1-4H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XRSLXDDGKNZMMM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(OC=N1)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.